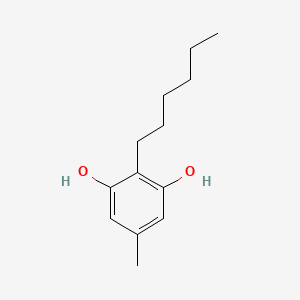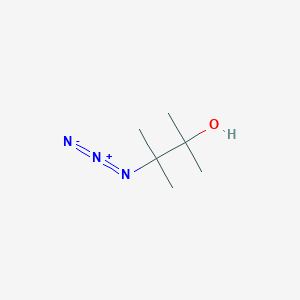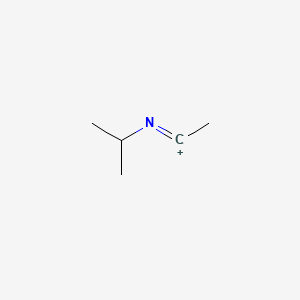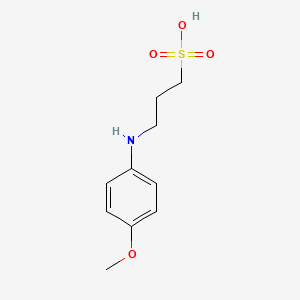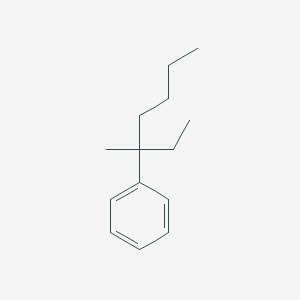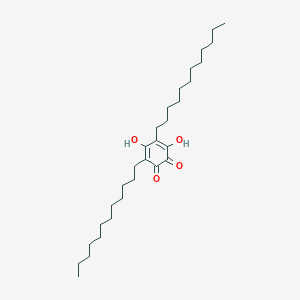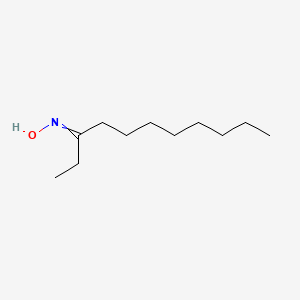![molecular formula C8H20N4 B14651118 Diazene, [1-(2,2-diethylhydrazino)ethyl]ethyl- CAS No. 51576-32-0](/img/structure/B14651118.png)
Diazene, [1-(2,2-diethylhydrazino)ethyl]ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazene, [1-(2,2-diethylhydrazino)ethyl]ethyl-, also known by its chemical formula C8H20N4, is a compound of interest in various scientific fields due to its unique structure and reactivity . This compound belongs to the class of diazenes, which are characterized by the presence of a nitrogen-nitrogen double bond.
Méthodes De Préparation
The synthesis of Diazene, [1-(2,2-diethylhydrazino)ethyl]ethyl- typically involves the reaction of hydrazine derivatives with appropriate alkylating agents. One common method includes the reaction of 2,2-diethylhydrazine with ethylating agents under controlled conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Diazene, [1-(2,2-diethylhydrazino)ethyl]ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Applications De Recherche Scientifique
Diazene, [1-(2,2-diethylhydrazino)ethyl]ethyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing compounds.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Diazene, [1-(2,2-diethylhydrazino)ethyl]ethyl- involves its interaction with molecular targets through its nitrogen-nitrogen double bond. This interaction can lead to the formation of reactive intermediates, which can further react with other molecules. The pathways involved in these reactions are complex and depend on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
Diazene, [1-(2,2-diethylhydrazino)ethyl]ethyl- can be compared with other diazene compounds such as:
Diazene, dimethyl-:
Diazene, bis(1,1-dimethylethyl)-: This compound has bulkier tert-butyl groups, leading to different reactivity and applications.
Propriétés
Numéro CAS |
51576-32-0 |
|---|---|
Formule moléculaire |
C8H20N4 |
Poids moléculaire |
172.27 g/mol |
Nom IUPAC |
1,1-diethyl-2-[1-(ethyldiazenyl)ethyl]hydrazine |
InChI |
InChI=1S/C8H20N4/c1-5-9-10-8(4)11-12(6-2)7-3/h8,11H,5-7H2,1-4H3 |
Clé InChI |
BWOHUQVAJNGKEM-UHFFFAOYSA-N |
SMILES canonique |
CCN=NC(C)NN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



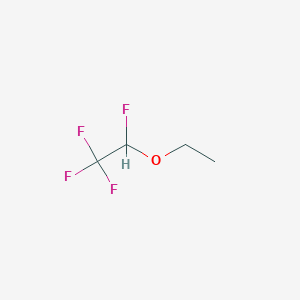
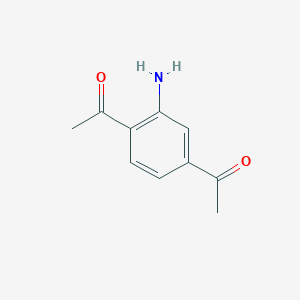
![1a,2,7,7a-Tetrahydronaphtho[6,7-b]oxiren-3-ol;acetic acid](/img/structure/B14651070.png)
![4-{(E)-[1-(2-Chloroanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoic acid](/img/structure/B14651075.png)
![1-Bromo-4-[(4-chlorobut-2-yn-1-yl)oxy]benzene](/img/structure/B14651080.png)
![3-[Diethyl(phenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione](/img/structure/B14651089.png)
